Neopentylmagnesium chloride

Catalog No.
S1505910
CAS No.
13132-23-5
M.F
C5H11ClMg
M. Wt
130.90 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentylmagnesium chloride

CAS Number

13132-23-5

Product Name

Neopentylmagnesium chloride

IUPAC Name

magnesium;2-methanidyl-2-methylpropane;chloride

Molecular Formula

C5H11ClMg

Molecular Weight

130.90 g/mol

InChI

InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BKUUBJVRXLTPMT-UHFFFAOYSA-M

SMILES

CC(C)(C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC(C)(C)[CH2-].[Mg+2].[Cl-]

Neopentylmagnesium chloride is a Grignard reagent, a class of organometallic compounds with the general formula RMgX (where R is an organic group and X is a halogen). It's synthesized from neopentyl chloride and magnesium metal in an ether solvent like diethyl ether or THF (tetrahydrofuran) []. Grignard reagents are powerful tools for carbon-carbon (C-C) bond formation, making them crucial for organic synthesis [].


Molecular Structure Analysis

Neopentylmagnesium chloride has a simple yet crucial structure. It consists of a central magnesium (Mg) atom bonded to a chlorine (Cl) atom and a neopentyl group (C(CH3)3). The neopentyl group is a tertiary alkyl group with three methyl groups attached to the same carbon atom. This bulky structure contributes to the unique reactivity of the compound [].


Chemical Reactions Analysis

The primary application of neopentylmagnesium chloride lies in its participation in various organic reactions. Here are some key examples:

  • C-C bond formation: Neopentylmagnesium chloride reacts with various carbonyl compounds (e.g., aldehydes, ketones, esters) to form new C-C bonds. This reaction is particularly useful for introducing the bulky neopentyl group into organic molecules [].
RCHO + CH3)3C-MgCl → RCH(OH)C(CH3)3 + MgCl2  (R = H or alkyl group) [Equation 1]
  • Nucleophilic addition reactions: Neopentylmagnesium chloride can act as a nucleophile in reactions with other electrophiles, such as epoxides or unsaturated carbon-carbon bonds, leading to the formation of new C-C bonds [].

Physical and Chemical Properties

Neopentylmagnesium chloride is typically sold as a solution in an ether solvent like diethyl ether or THF. Due to its reactive nature, specific data on melting point, boiling point, etc., is not readily available. It's air and moisture sensitive and decomposes readily [].

Neopentylmagnesium chloride acts as a nucleophilic reagent due to the negative charge density on the carbon atom bonded to magnesium. This negative charge arises from the electronegativity difference between magnesium and carbon. In C-C bond formation reactions, the nucleophilic carbon of the neopentyl group attacks the electrophilic carbon of the carbonyl group, forming a new C-C bond [].

Applications in Organic Synthesis

Neopentylmagnesium chloride is primarily used as a nucleophilic reagent in organic synthesis. Its bulky neopentyl group (C(CH₃)₃) provides steric hindrance, making it selective for certain reactions. Here are some specific examples of its applications:

  • Preparation of neopentyl alcohols: Neopentylmagnesium chloride can react with various carbonyl compounds, such as aldehydes and ketones, to form neopentyl alcohols. This reaction is particularly useful for synthesizing hindered alcohols, which are often difficult to prepare using other methods. Source: Journal of the American Chemical Society:
  • Carbometalation reactions: Neopentylmagnesium chloride can participate in carbometalation reactions, where a carbon-metal bond is inserted into a molecule. This type of reaction is valuable for constructing complex organic molecules. Source: Comprehensive Organic Synthesis

Other Research Applications

Neopentylmagnesium chloride has also been investigated for its potential applications in other areas of scientific research, including:

  • Polymer synthesis: Neopentylmagnesium chloride can be used as a catalyst for the polymerization of certain monomers. Source: Organometallics
  • Medicinal chemistry: Studies have explored the potential use of neopentylmagnesium chloride in the development of new drugs. However, this research is still in its early stages.

Hydrogen Bond Acceptor Count

2

Exact Mass

130.0399697 g/mol

Monoisotopic Mass

130.0399697 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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